[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone
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Overview
Description
[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone: is a complex organic compound with a molecular formula of C32H33FO10S and a molecular weight of 628.66 g/mol . This compound is notable for its unique structure, which includes a fluorophenyl group, a thienyl group, and a glucopyranosyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of [5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone involves several steps. One common method starts with the preparation of the thienyl and fluorophenyl intermediates, followed by their coupling with the glucopyranosyl derivative. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting the compound into its reduced forms.
Scientific Research Applications
[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, especially in the treatment of metabolic disorders and inflammatory diseases.
Mechanism of Action
The mechanism of action of [5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, PPARγ, and PPARδ. These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation . By activating these receptors, the compound can modulate various metabolic and inflammatory pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, [5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone stands out due to its unique combination of functional groups and its potent biological activities. Similar compounds include:
[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(beta-D-glucopyranosyl)phenyl]-methanone: Lacks the acetyl groups, which may affect its solubility and biological activity.
[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)phenyl]-methanone: The alpha configuration of the glucopyranosyl group may result in different stereochemical properties and biological effects.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31FO10S/c1-16-6-7-22(14-24(16)28(38)27-13-12-26(44-27)21-8-10-23(33)11-9-21)29-31(41-19(4)36)32(42-20(5)37)30(40-18(3)35)25(43-29)15-39-17(2)34/h6-14,25,29-32H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDRJKIEGRVBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)C3=CC=C(S3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31FO10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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